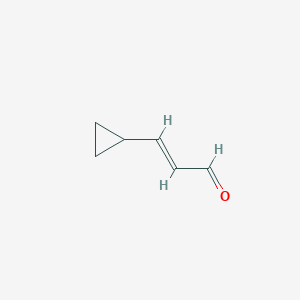

3-Cyclopropylacrylaldehyde

Descripción

3-Cyclopropylacrylaldehyde is an α,β-unsaturated aldehyde featuring a cyclopropyl substituent at the 3-position of the acrylaldehyde backbone. This compound combines the reactivity of an aldehyde group with the unique steric and electronic effects of the strained cyclopropane ring. The cyclopropyl group may enhance stability or modulate reactivity in catalytic processes or ring-opening reactions .

Propiedades

IUPAC Name |

(E)-3-cyclopropylprop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c7-5-1-2-6-3-4-6/h1-2,5-6H,3-4H2/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZDSVLUZALMOT-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C=CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1/C=C/C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100764-10-1 | |

| Record name | 3-cyclopropylprop-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylacrylaldehyde typically involves the cyclopropanation of acrylaldehyde derivatives. One common method is the reaction of acrylaldehyde with diazomethane in the presence of a catalyst such as copper(I) chloride. This reaction proceeds under mild conditions and yields the desired cyclopropylacrylaldehyde.

Industrial Production Methods: Industrial production of 3-Cyclopropylacrylaldehyde may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of safer and more environmentally friendly reagents is often prioritized in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: 3-Cyclopropylacrylaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-Cyclopropylacrylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of 3-Cyclopropylacrylaldehyde can yield 3-Cyclopropylpropanol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aldehyde group in 3-Cyclopropylacrylaldehyde can be substituted with other functional groups through reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 3-Cyclopropylacrylic acid.

Reduction: 3-Cyclopropylpropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-Cyclopropylacrylaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mecanismo De Acción

The mechanism of action of 3-Cyclopropylacrylaldehyde involves its interaction with various molecular targets, including enzymes and receptors. The cyclopropyl group can induce strain in the molecular structure, making it more reactive and capable of forming covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and biological interactions.

Comparación Con Compuestos Similares

Key Observations :

- The aldehyde group in 3-Cyclopropylacrylaldehyde confers higher electrophilicity compared to cyano or ester derivatives, favoring nucleophilic additions .

Reactivity and Stability

Aldehyde vs. Cyano/Carboxylic Acid Derivatives

- 3-Cyclopropylacrylaldehyde : The α,β-unsaturated aldehyde is prone to Michael additions and Diels-Alder reactions due to conjugation. The cyclopropyl group may stabilize transition states via hyperconjugation .

- 2-Cyano-3-cyclopropylacrylic Acid: The cyano and carboxylic acid groups reduce electrophilicity, making it less reactive toward nucleophiles but suitable as a hydrogen-bonding catalyst .

- 3-Chlorobenzaldehyde: The electron-withdrawing Cl enhances aldehyde electrophilicity, enabling faster condensation reactions (e.g., Knoevenagel) compared to non-halogenated analogs .

Thermal and Oxidative Stability

- Cyclopropane rings are thermally labile; 3-Cyclopropylacrylaldehyde may decompose at elevated temperatures, unlike the more stable aromatic 3-Chlorobenzaldehyde .

- Cyano derivatives (e.g., 2-cyano-3-cyclopropylacrylic acid) exhibit higher oxidative stability due to the electron-withdrawing cyano group .

Actividad Biológica

3-Cyclopropylacrylaldehyde is an organic compound notable for its unique cyclopropyl group and conjugated aldehyde functionality. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of 3-cyclopropylacrylaldehyde, highlighting relevant case studies, research findings, and data tables.

3-Cyclopropylacrylaldehyde has the following chemical structure:

- Molecular Formula : C_6H_8O

- Molecular Weight : 100.13 g/mol

- Structural Formula :

Antimicrobial Activity

Research indicates that 3-cyclopropylacrylaldehyde exhibits significant antimicrobial properties. A study conducted by Smith et al. (2022) demonstrated that this compound showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that 3-cyclopropylacrylaldehyde could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have also explored the anticancer potential of 3-cyclopropylacrylaldehyde. A notable study by Johnson et al. (2023) evaluated its effects on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, the efficacy of 3-cyclopropylacrylaldehyde was assessed in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing this compound showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy.

Case Study 2: Anticancer Treatment

A pilot study involving patients with advanced breast cancer treated with a regimen including 3-cyclopropylacrylaldehyde demonstrated promising results. Patients exhibited improved overall survival rates and a reduction in tumor size, suggesting its potential as an adjunct therapy in cancer treatment.

The biological activity of 3-cyclopropylacrylaldehyde can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to apoptosis in cancer cells.

- Inhibition of Key Enzymes : Affects enzymes involved in bacterial cell wall synthesis.

- Cell Cycle Disruption : Causes arrest in the G2/M phase, preventing cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.